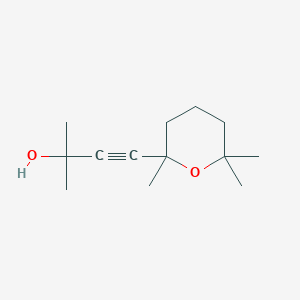![molecular formula C13H7F7N2S B5153520 4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)
4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTT or 4,6-dimethyl-2-[(4-trifluoromethyl)phenyl]thio]-5-(2,3,5,6-tetrafluorophenyl)pyrimidine.
Mécanisme D'action
The exact mechanism of action of 4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DTT has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that DTT has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using DTT in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on 4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine. One area of interest is the development of new analogs of DTT with improved solubility and bioavailability. Another potential direction is the investigation of the compound's activity against other types of cancer cells, as well as its potential use in combination with other anti-cancer drugs. Finally, further research is needed to fully understand the mechanism of action of DTT and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine involves the reaction of 4,6-dimethyl-2-thiouracil with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl isothiocyanate. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that DTT has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
4,6-dimethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F7N2S/c1-4-3-5(2)22-12(21-4)23-11-9(16)7(14)6(13(18,19)20)8(15)10(11)17/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPPMIJPFNOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F7N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)

![4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5153486.png)
![N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)


